molecular formula C8H11Br2N B1273622 2-(4-bromophenyl)ethanamine Hydrobromide CAS No. 206559-45-7

2-(4-bromophenyl)ethanamine Hydrobromide

Cat. No. B1273622
CAS RN: 206559-45-7
M. Wt: 280.99 g/mol
InChI Key: IUWPMHYAMOUYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-bromophenyl)ethanamine Hydrobromide” is a chemical compound with the molecular formula C8H11Br2N . It has a molecular weight of 280.99 g/mol . It’s also known by other names such as “4-Bromophenethylamine hydrobromide” and "2-(4-Bromo-phenyl)ethylamine hydrobromide" .


Molecular Structure Analysis

The molecular structure of “2-(4-bromophenyl)ethanamine Hydrobromide” can be represented by the InChI string: InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H . The Canonical SMILES string representation is C1=CC(=CC=C1CCN)Br.Br .


Physical And Chemical Properties Analysis

“2-(4-bromophenyl)ethanamine Hydrobromide” has a molecular weight of 280.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 . The exact mass is 280.92378 g/mol and the monoisotopic mass is 278.92582 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Corrosion Inhibition

4-Bromophenethylamine hydrobromide: has been investigated for its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments . The compound forms a protective film layer on the metal surface due to the presence of amines, ethyl, and oxygen atoms, which significantly enhances corrosion resistance. This application is crucial in extending the lifespan of metal components in industrial settings.

Proteomics Research

In the field of proteomics, 4-Bromophenethylamine hydrobromide is utilized as a biochemical tool . It aids researchers in studying protein interactions and functions, which is fundamental for understanding cellular processes and developing therapeutic strategies for various diseases.

Synthesis of Pyrazinoisoquinoline Derivatives

This compound is used in the synthesis of pyrazinoisoquinoline derivatives . These derivatives are of interest due to their potential pharmacological properties, including anti-tumor, anti-bacterial, and anti-inflammatory activities.

Preparation of Alkyl Arylamino Sulfides

4-Bromophenethylamine hydrobromide: serves as a precursor in the synthesis of alkyl arylamino sulfides . These sulfides are valuable in the development of new compounds with potential applications in medicinal chemistry.

Research on Metal-Organic Frameworks (MOFs)

The bromine atom in 4-Bromophenethylamine hydrobromide can act as a connecting point for constructing metal-organic frameworks . MOFs are porous materials with applications in gas storage, separation, and catalysis due to their high surface area and tunable structures.

Safety and Hazards

“2-(4-bromophenyl)ethanamine Hydrobromide” is considered hazardous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water .

properties

IUPAC Name

2-(4-bromophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWPMHYAMOUYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373729
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)ethanamine Hydrobromide

CAS RN

206559-45-7
Record name Benzeneethanamine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206559-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.